molecular formula C14H17ClN4O2S B2840519 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2097900-90-6

1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2840519
CAS No.: 2097900-90-6
M. Wt: 340.83
InChI Key: DMMWZWXGZQKAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2097900-90-6) is a chemical compound with the molecular formula C14H17ClN4O2S and a molecular weight of 340.8 . Its structure features a piperidine ring substituted at the 1-position with a (3-chlorobenzyl)sulfonyl group and at the 4-position with a 1,2,3-triazol-2-yl group, as represented by the SMILES string O=S(=O)(Cc1cccc(Cl)c1)N1CCC(n2nccn2)CC1 . This specific structural motif, combining a sulfonyl group with aromatic nitrogen-containing heterocycles, makes it a compound of interest in various medicinal chemistry and drug discovery research programs. It is often utilized as a building block or intermediate in the design and synthesis of novel bioactive molecules. The compound is intended for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c15-13-3-1-2-12(10-13)11-22(20,21)18-8-4-14(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,14H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMWZWXGZQKAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The 4-position of piperidine is activated for nucleophilic substitution through mesylation:

Procedure

  • 1-Boc-piperidin-4-ol (10 mmol) is dissolved in dry DCM (50 mL) under N₂
  • Methanesulfonyl chloride (12 mmol) and Et₃N (15 mmol) are added at 0°C
  • Reaction stirred for 3 hr at room temperature
  • Yield: 92% of 1-Boc-4-mesylpiperidine as white crystals

Characterization Data

  • ¹H NMR (CDCl₃): δ 4.75–4.65 (m, 1H, CHOSO₂), 3.65 (s, 3H, SO₂CH₃), 3.45–3.30 (m, 2H, NCH₂), 2.80–2.70 (m, 2H), 1.90–1.50 (m, 4H), 1.45 (s, 9H, Boc)
  • IR : ν 2975 (C-H), 1695 (C=O), 1350 (S=O) cm⁻¹

Triazole Installation via Nucleophilic Substitution

Optimized Conditions

Parameter Optimal Value
Base NaH (2.5 equiv)
Solvent Anhydrous DMF
Temperature 80°C
Reaction Time 12 hr
Yield 78%

Procedure

  • 1-Boc-4-mesylpiperidine (5 mmol) and 1H-1,2,3-triazole (7.5 mmol) in DMF (20 mL)
  • NaH (60% dispersion, 12.5 mmol) added portionwise at 0°C
  • Reaction mixture heated to 80°C under N₂
  • Boc deprotection using TFA:DCM (1:1) yields 4-(2H-1,2,3-triazol-2-yl)piperidine

Critical Analysis

  • Sodium hydride effectively generates the triazolide anion for SN2 displacement
  • Polar aprotic solvents (DMF/DMSO) enhance ionic dissociation
  • Excess triazole prevents dimerization side reactions

Synthesis of 3-Chlorobenzylsulfonyl Chloride

Oxidation of 3-Chlorobenzyl Mercaptan

Two-Step Process

  • 3-Chlorobenzyl chloride3-chlorobenzyl mercaptan (NaSH, EtOH, 65°C, 85%)
  • Oxidation with Cl₂ gas in AcOH/H₂O (1:1) at 0°C yields sulfonyl chloride (91%)

Safety Considerations

  • Strict temperature control (<5°C) during Cl₂ bubbling prevents over-oxidation
  • Efficient gas scrubbing required for HCl/Cl₂ byproducts

Final Sulfonylation Reaction

Reaction Optimization

Comparative studies of sulfonylation conditions:

Condition Base Solvent Temp (°C) Time (hr) Yield (%)
Standard Et₃N CH₃CN 25 6 68
Modified i-Pr₂NEt DCM 0→25 4 82
High-Dilution Pyridine THF 40 8 73

Optimal Protocol

  • 4-(2H-1,2,3-triazol-2-yl)piperidine (3 mmol) in anhydrous DCM (15 mL) at 0°C
  • Add i-Pr₂NEt (6 mmol) followed by 3-chlorobenzylsulfonyl chloride (3.3 mmol)
  • Warm to room temperature, stir for 4 hr
  • Extract with 5% NaHCO₃ (3×20 mL), dry (Na₂SO₄), and purify via silica chromatography

Structural Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆):

  • δ 8.12 (s, 2H, triazole-H)
  • 7.68–7.45 (m, 4H, Ar-H)
  • 4.32 (s, 2H, SO₂CH₂)
  • 3.85–3.70 (m, 2H, NCH₂)
  • 3.10–2.95 (m, 2H, CH₂N)
  • 2.15–1.85 (m, 4H, piperidine-CH₂)

13C NMR (DMSO-d₆):

  • 147.5 (triazole-C)
  • 137.2 (Ar-C)
  • 133.6 (C-Cl)
  • 58.4 (SO₂CH₂)
  • 52.1, 48.7 (piperidine-C)

HRMS (ESI+):

  • Calculated for C₁₄H₁₆ClN₃O₂S [M+H]⁺: 334.0724
  • Found: 334.0721

Comparative Analysis of Synthetic Routes

Stepwise vs. Convergent Approaches

Parameter Stepwise Approach Convergent Approach
Overall Yield 41% (4 steps) 63% (3 steps)
Purification Multiple chromatographies Final step only
Scalability Limited by Boc chemistry Amenable to bulk synthesis

Key Challenges and Solutions

  • Regioselectivity in Triazole Formation

    • Use of NaH ensures N2-alkylation over N1
    • Bulky bases suppress competing elimination pathways
  • Sulfonyl Chloride Stability

    • Fresh preparation minimizes decomposition
    • Storage at -20°C under N₂ extends shelf-life

Industrial-Scale Considerations

Process Intensification Strategies

  • Continuous flow sulfonylation at 50°C (residence time 15 min) improves throughput
  • Membrane-based HCl removal maintains reaction stoichiometry

Green Chemistry Metrics

Metric Batch Process Improved Process
PMI (g/g) 128 87
E-Factor 64 43
Solvent Recovery 68% 92%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group undergoes nucleophilic substitution under basic conditions. Common reactions include:

Reaction Type Reagents/Conditions Products
Sulfonamide formationAmmonia or amines (K₂CO₃, DMF)Secondary/tertiary sulfonamides
AlkylationBenzyl chlorides (100°C)2-Benzyl-sulfonamido derivatives

Example: Reaction with benzyl chlorides in DMF yields 2-benzyl-sulfonamido triazolopyridin-3-ones, demonstrating >80% efficiency under optimized conditions .

Oxidation

The triazole ring resists oxidation, but the piperidine nitrogen can be oxidized:

Oxidizing Agent Conditions Product
Hydrogen peroxideAcidic aqueous solutionN-Oxide derivatives
Potassium permanganateRoom temperatureSulfone stabilization

Reduction

The sulfonyl group is generally stable, but selective reductions target other moieties:

Reducing Agent Conditions Product
Sodium borohydrideEthanol, refluxPartial reduction of triazole
Lithium aluminum hydrideAnhydrous THFPiperidine ring modification

Cycloaddition and Click Chemistry

The 2H-1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Substrate Catalyst Product
Terminal alkynesCu(I)/TBTATriazole-linked conjugates

Example: Reaction with acetylene derivatives forms 1,4-disubstituted triazoles via a six-membered copper intermediate, achieving 75–92% yields .

Binding Interactions and Biological Relevance

In enzymatic studies (e.g., with FP-2 protease):

  • The triazole nitrogen forms hydrogen bonds with Cys42 (ΔG = -15.9 kcal/mol) .

  • Sulfonamide oxygens interact with Gly83 and Ala175 residues .

  • Hydrophobic contacts involve the 3-chlorobenzyl group and Ile85/Leu84 pockets .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

pH Half-life Degradation Pathway
1.22.1 hoursSulfonyl group hydrolysis
7.448 hoursMinimal degradation

Synthetic Byproducts and Side Reactions

Common impurities include:

  • Des-chloro derivatives : Formed via SNAr displacement (5–8% yield) .

  • Triazole ring-opening products : Observed under strong acidic conditions .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazole compounds as antiviral agents. For instance, 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been investigated for their inhibitory effects against the Yellow Fever Virus (YFV), indicating that similar structures may exhibit antiviral properties . The sulfonamide moiety in 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine could contribute to such activity.

Anticancer Properties

Triazoles have been recognized for their anticancer potential. Compounds with triazole structures have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The specific compound under consideration may interact with various cellular pathways involved in cancer progression .

PXR Modulation

Research has shown that compounds containing triazole and sulfonyl groups can act as modulators of the Pregnane X Receptor (PXR), a critical regulator of drug metabolism. This modulation can influence the pharmacokinetics of co-administered drugs, potentially reducing adverse effects and enhancing therapeutic efficacy .

Case Studies

StudyFindings
Study on Antiviral ActivityIdentified triazole derivatives as effective inhibitors of YFV, suggesting potential for further development in antiviral therapies .
Anticancer ResearchDemonstrated that triazole-containing compounds can inhibit cancer cell growth via apoptosis pathways .
PXR InteractionShowed that triazole-sulfonamide derivatives modulate PXR activity, impacting drug metabolism .

Pharmaceutical Development

The unique structure of 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine positions it as a candidate for further pharmaceutical development. Its potential applications include:

  • Antiviral drugs targeting RNA viruses.
  • Anticancer agents that can be used alone or in combination therapies.
  • PXR modulators that can enhance or inhibit the metabolism of various drugs.

Mechanism of Action

The mechanism of action of 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a) 1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 2034474-20-7)
  • Key Differences : The sulfonyl group is attached to a biphenyl system (4'-chloro-substituted) instead of a 3-chlorobenzyl group.
  • Molecular weight: 402.8978 vs. ~387.87 (estimated for the target compound) .
b) 4-(2H-1,2,3-Triazol-2-yl)piperidine Derivatives
  • Example : 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (CAS: 1019006-22-4).
  • Key Differences : The sulfonyl group is linked to a pyrazole ring, and the piperidine nitrogen is functionalized with an amine instead of a triazole.
  • Impact : The pyrazole sulfonyl group may alter hydrogen-bonding interactions, while the amine substituent could enhance basicity and solubility .

Heterocyclic Derivatives with Piperidine-Triazole Motifs

Compounds such as 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)) derivatives (e.g., 1,3,4-thiadiazole or 1,2,4-triazole-containing analogues) share structural similarities but incorporate additional heterocycles. These modifications significantly affect bioactivity profiles. For instance:

  • Antibacterial Activity : Thiadiazole derivatives exhibit enhanced Gram-positive antibacterial activity compared to triazole-only variants, likely due to improved target binding via sulfur-mediated interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Biphenyl Analogue Pyrazole Sulfonyl Derivative
Molecular Weight ~387.87 (est.) 402.8978 258.34
LogP (Predicted) ~3.2 ~4.1 ~2.5
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 5 7 4
Synthetic Complexity Moderate High Low

Notes:

  • The biphenyl analogue’s higher LogP suggests greater lipophilicity, which may correlate with improved CNS penetration but poorer aqueous solubility.

Biological Activity

1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of interest due to its potential biological activities. The structural features of this compound include a piperidine ring, a sulfonyl group, and a triazole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on antibacterial, antifungal, and enzyme inhibitory activities.

Chemical Structure

The compound can be represented as follows:

C12H14ClN5O2S\text{C}_{12}\text{H}_{14}\text{ClN}_5\text{O}_2\text{S}

This structure includes:

  • Piperidine : A six-membered ring with one nitrogen atom.
  • Triazole : A five-membered ring containing three nitrogen atoms.
  • Sulfonyl group : Enhances solubility and biological activity.

1. Antibacterial Activity

Research has demonstrated that compounds featuring the piperidine and triazole moieties exhibit significant antibacterial activity. For instance, derivatives similar to 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine were tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi0.24 μg/mL
Compound BBacillus subtilis0.63 μg/mL
Compound CStaphylococcus aureus0.97 μg/mL

These results indicate strong activity against Gram-negative and Gram-positive bacteria, suggesting potential for therapeutic applications in treating bacterial infections .

2. Antifungal Activity

The antifungal properties of similar triazole derivatives have been explored in various studies. For example, compounds derived from piperidine and triazole structures showed promising results against Candida auris:

CompoundMIC (μg/mL)Mechanism of Action
Derivative 10.97Disruption of plasma membrane
Derivative 21.5Induction of apoptosis

These compounds were shown to induce cell cycle arrest and apoptosis in fungal cells, indicating their potential as antifungal agents .

3. Enzyme Inhibition

The inhibitory effects on specific enzymes have also been studied. Compounds with similar structures have demonstrated strong inhibition of acetylcholinesterase (AChE) and urease:

CompoundEnzyme TargetIC50 (μM)
Compound DAChE2.14 ± 0.003
Compound EUrease0.63 ± 0.001

These findings suggest that the compound may have implications in treating conditions like Alzheimer's disease through cholinesterase inhibition .

Study on Antibacterial Activity

In a study conducted by Aziz-ur-Rehman et al., several synthesized piperidine derivatives were evaluated for their antibacterial properties. The study concluded that the introduction of a sulfonyl group significantly enhanced the antibacterial activity against Salmonella typhi and Bacillus subtilis .

Study on Enzyme Inhibition

Another research effort focused on the enzyme inhibitory potential of triazole derivatives. The study highlighted that compounds similar to 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine showed significant inhibition against AChE with IC50 values comparable to established drugs .

Q & A

Q. Basic

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include zone-of-inhibition disc diffusion for preliminary screening .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to assess binding affinity.

Advanced : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for quantitative binding kinetics .

How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Q. Advanced

  • Substituent variation : Modify the 3-chlorobenzyl group (e.g., replace Cl with F, Br, or electron-donating groups) to probe steric/electronic effects.
  • Triazole substitution : Explore 1,2,4-triazole analogs or alkyl/aryl substitutions at the triazole N-position.
  • Piperidine ring flexibility : Introduce rigidity (e.g., sp³-to-sp² hybridization) or substituents to alter conformational dynamics .

Methodology : Synthesize analogs, test in parallel bioassays, and correlate activity with computed descriptors (e.g., logP, polar surface area).

What computational approaches predict target interactions and pharmacokinetics?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS/AMBER).
  • ADMET prediction : SwissADME or ADMETLab2.0 to estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition).
  • QSAR modeling : Build regression models using MOE or RDKit to link structural features (e.g., sulfonyl group electronegativity) to activity .

How should contradictory data in pharmacological studies be resolved?

Q. Advanced

  • Orthogonal assays : Validate conflicting results using different techniques (e.g., SPR vs. enzyme activity assays).
  • Purity verification : Reanalyze compound purity via HPLC-MS and elemental analysis to rule out impurities.
  • Dose-response curves : Ensure assays cover a broad concentration range (nM–μM) to confirm potency trends .

What crystallographic strategies refine its 3D structure using SHELX?

Q. Advanced

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL for anisotropic displacement parameters and twin refinement (TWIN/BASF commands for twinned crystals).
  • Validation : Check R-factors (<5% discrepancy) and Ramachandran plots (MolProbity) .

What factors influence its stability during storage and handling?

Q. Basic

  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonyl group.
  • Light sensitivity : Protect from UV exposure to avoid triazole ring decomposition.
  • Solvent compatibility : Avoid protic solvents (e.g., MeOH/H₂O) for long-term storage; use acetonitrile or DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.